gamma-Glutamyl tyramine
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Overview
Description
Gamma-Glutamyl tyramine: is a derivative of L-glutamine, obtained by the formal condensation of the side-chain carboxy group of glutamic acid with the amino group of tyramine . This compound is an intermediate in the synthesis of methanofuran, a key compound for the production of vitamin B1, chloroquine phosphate, and primaquine phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Glutamyl tyramine can be synthesized through enzymatic methods. One approach involves the co-expression of gamma-glutamylmethylamide synthetase and polyphosphate kinase in engineered Escherichia coli . This method allows for the efficient synthesis of gamma-glutamyl compounds, including this compound, with high conversion rates.
Industrial Production Methods: The industrial production of this compound typically involves the use of biocatalysts to facilitate the reaction. The enzymes gamma-glutamylmethylamide synthetase and polyphosphate kinase are co-expressed in a suitable host, such as Escherichia coli, to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Gamma-Glutamyl tyramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of this compound oxide, while reduction may yield this compound hydride.
Scientific Research Applications
Gamma-Glutamyl tyramine has a wide range of scientific research applications, including:
Mechanism of Action
Gamma-Glutamyl tyramine exerts its effects through the gamma-glutamyl cycle, a pathway involved in the synthesis and degradation of glutathione . The compound is taken up into peripheral nerve terminals by the norepinephrine reuptake transporter, causing the release of catecholamines . This process is proposed to result from the reverse transport of the norepinephrine reuptake transporter .
Comparison with Similar Compounds
Gamma-Glutamylethylamide (L-theanine): Plays a role in relieving anxiety, improving memory and immunity.
Gamma-Glutamyltaurine: Has long-lasting antiepileptic action.
Gamma-Glutamyltryptophan: A prospective medicine for tuberculosis.
Gamma-Glutamyl-L-DOPA: A pro-drug for Parkinson’s disease.
Uniqueness: Gamma-Glutamyl tyramine is unique due to its role as an intermediate in the synthesis of methanofuran, which is essential for the production of vitamin B1, chloroquine phosphate, and primaquine phosphate . Its involvement in the gamma-glutamyl cycle and its potential therapeutic effects further highlight its significance in scientific research and industrial applications .
Properties
CAS No. |
65520-56-1 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2S)-5-amino-2-[2-(4-hydroxyphenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H18N2O4/c14-12(17)6-5-11(13(18)19)15-8-7-9-1-3-10(16)4-2-9/h1-4,11,15-16H,5-8H2,(H2,14,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
HSYMWRKZTLQPMR-NSHDSACASA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCN[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCNC(CCC(=O)N)C(=O)O)O |
Origin of Product |
United States |
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